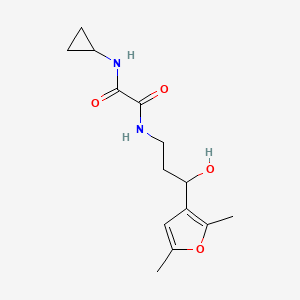
Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a derivative of 1,3,4-thiadiazole . This compound is part of a series of novel 1,3,4-thiadiazole derivatives that were designed, synthesized, and evaluated for their in vitro antitumor activities .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to develop novel chemical structures with high efficacy, low toxicity, a minimum of undesirable side effects, and acceptable resistance profiles . The 1,3,4-thiadiazole ring system, which is a significant component of this compound, plays a crucial role in medicinal chemistry .Molecular Structure Analysis
The molecular structure of this compound includes an amide moiety and a 1,3,4-thiadiazole ring, which is an important heterocyclic core in medicinal chemistry . This structure is part of the reason why 1,3,4-thiadiazole derivatives exhibit a broad spectrum of interesting pharmacological properties .Wissenschaftliche Forschungsanwendungen
1. Analytical Method Development
- Bayne, Rogers, and Crisologo (1975) developed a method for the analysis of acetazolamide, a related 1,3,4-thiadiazole derivative, in plasma using high-pressure liquid chromatography. This demonstrates the potential for analytical methods involving similar compounds (Bayne, Rogers, & Crisologo, 1975).
2. Chemical Synthesis and Evaluation
- Shukla et al. (2012) synthesized and evaluated BPTES analogs, which include 1,3,4-thiadiazole derivatives, as glutaminase inhibitors. Their work suggests the utility of such compounds in biochemical research and drug development (Shukla et al., 2012).
- Almasirad et al. (2016) designed, synthesized, and evaluated a series of novel 1,3,4-thiadiazole derivatives for their antitumor activities, highlighting the potential of these compounds in cancer research (Almasirad et al., 2016).
3. Biological Activity Research
- Saeedi et al. (2020) investigated 5-arylisoxazole-1,3,4-thiadiazole hybrids, a category encompassing the given compound, for their α-glucosidase inhibitory activity. Their research is significant for understanding the biological activity of these compounds (Saeedi et al., 2020).
- El-Sayed and Shaldom (2015) synthesized heterocyclic compounds derived from a 1,3,4-thiadiazol-2-amine, assessing their antimicrobial and surface activities. This research is pivotal in exploring the compound's applications in antimicrobial studies (El-Sayed & Shaldom, 2015).
4. Antituberculosis and Antifungal Applications
- Foroumadi, Mirzaei, and Shafiee (2001) synthesized and evaluated 2-aryl-1,3,4-thiadiazole derivatives, related to the compound , for their antituberculosis activity. This indicates potential applications in tuberculosis treatment research (Foroumadi, Mirzaei, & Shafiee, 2001).
- Chen, Li, and Han (2000) prepared 1,3,4-oxadiazole/thiadiazole derivatives as potential fungicides, demonstrating the applicability of such compounds in agricultural and biological research (Chen, Li, & Han, 2000).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is the sigma-1 receptor . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface . It has been identified as an effective target in cancer treatment, with a high density of sigma receptors found in various cancer cell lines, including prostate, lung, and breast .
Mode of Action
The compound acts as an agonist for the human sigma-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma-1 receptor
Biochemical Pathways
Sigma-1 receptors are known to play a crucial role in the biology of cancer , and their modulation can affect various cellular processes, including cell proliferation and survival, and the response to oxidative stress .
Result of Action
The compound has been shown to exhibit potent cytotoxic activity against the MCF-7 breast cancer cell line . This suggests that the compound’s action results in the death of cancer cells, potentially making it useful in the treatment of cancer .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O4S2/c1-2-24-12(22)7-17-11(21)8-25-15-20-19-14(26-15)18-13(23)9-5-3-4-6-10(9)16/h3-6H,2,7-8H2,1H3,(H,17,21)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYNPUAMGIZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)



![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)
![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)
![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437185.png)


